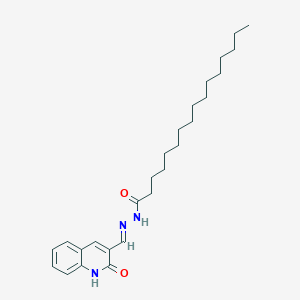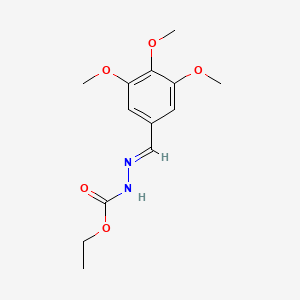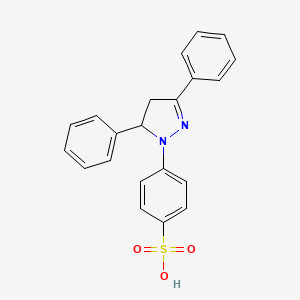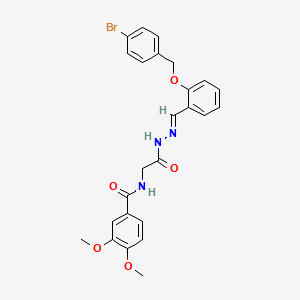
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and hexadecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol.
- Add hexadecanohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinoline oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials and dyes.
作用機序
The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide involves its interaction with biological targets, such as enzymes or receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]octadecanohydrazide
Uniqueness
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is unique due to its specific hydrophobic tail length, which can influence its solubility and interaction with biological membranes. This structural feature may enhance its efficacy in certain applications compared to similar compounds with shorter or longer hydrophobic tails.
特性
分子式 |
C26H39N3O2 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C26H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(30)29-27-21-23-20-22-17-15-16-18-24(22)28-26(23)31/h15-18,20-21H,2-14,19H2,1H3,(H,28,31)(H,29,30)/b27-21+ |
InChIキー |
BMNHMVCAPYYIKJ-SZXQPVLSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)


![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)

